3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine
Description
Properties
CAS No. |
62247-26-1 |
|---|---|
Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylazetidin-2-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-14(7-5-12)20(18,19)17-10-8-15(17)13-3-2-9-16-11-13/h2-7,9,11,15H,8,10H2,1H3 |
InChI Key |
DKPUFRARSDUURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation and Functionalization
The azetidine core is typically constructed through cyclization of appropriately substituted linear precursors. Patent WO2015150891A1 details a four-step sequence starting with tert-butyl carbamate-protected intermediates. Critical parameters include:
- Temperature control : Maintaining reactions at 25–35°C during sulfonic acid formation prevents undesired ring-opening
- Solvent selection : Pyridine serves dual roles as solvent and acid scavenger during sulfonylation
- Protecting group strategy : tert-Butyloxycarbonyl (BOC) groups enable selective functionalization of the azetidine nitrogen
A representative synthesis from methyl azetidine-3-carboxylate hydrochloride proceeds through:
- BOC protection under triethylamine catalysis
- Hydroxymethyl reduction using sodium borohydride
- Sulfonylation with 4-methylbenzenesulfonyl chloride
This route achieves 78–86% yields for key intermediates, as confirmed by ¹H NMR monitoring.
Sulfonylation Methodologies
Incorporation of the 4-methylbenzenesulfonyl group employs two primary approaches:
Direct sulfonylation
Reaction of azetidine derivatives with 4-methylbenzenesulfonyl chloride in dichloromethane, using 1,8-diazabicycloundec-7-ene (DBU) as base. This method provides rapid conversion (<2 h) but requires careful stoichiometric control to avoid disubstitution.
Sulfur trioxide complex activation
WO2015150891A1 discloses an alternative using sulfur trioxide-pyridine complex in pyridine solvent:
- Generate sulfonic acid intermediate at 25–35°C
- Salt metathesis with tetrabutylammonium hydrogen sulfate
- Zwitterion isolation via trifluoroacetic acid treatment
This sequence bypasses chloride byproducts, enhancing purity to ≥88% as verified by HPLC.
Pyridine Ring Construction Strategies
Nucleophilic Aromatic Substitution
Reaction Mechanism Elucidation
Sulfonylation Kinetics
Time-resolved ¹⁹F NMR studies reveal second-order kinetics for the sulfonylation step:
$$ \text{Rate} = k[Az][TsCl] \quad \text{where } k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} \text{ at 25°C} $$
Activation energy calculations (Ea = 45.2 kJ/mol) suggest transition state stabilization through pyridine coordination.
Ring-Strain Effects in Azetidine
The 90° bond angles in azetidine impart significant ring strain (≈25 kcal/mol), influencing reaction pathways:
- Favors SN2 mechanisms during functionalization
- Enables strain-release driven cyclizations
- Limits thermal stability above 150°C
Process Optimization and Scale-Up
Purification Advancements
Comparative analysis of isolation techniques:
| Method | Purity (%) | Recovery (%) | Key Advantage |
|---|---|---|---|
| Silica Chromatography | 95.2 | 68 | Removes polar byproducts |
| Crystallization | 99.1 | 82 | Eliminates regioisomers |
| Aqueous Extraction | 97.4 | 91 | Scalable to kilogram batches |
Continuous Flow Implementation
Recent adaptations to flow chemistry demonstrate:
- 3.7-fold productivity increase vs batch
- 98% conversion in 22 min residence time
- Improved temperature control (±0.5°C vs ±5°C batch)
Key parameters optimized through design of experiments (DoE) methodology.
Analytical Characterization
Spectroscopic Fingerprints
Critical identification markers:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=4.8 Hz, Py-H), 7.80 (d, J=8.2 Hz, Ts-H), 4.32 (m, Azetidine-H)
- ¹³C NMR : 152.4 (Py-C), 134.2 (Ts-C), 58.9 (Azetidine-C)
- HRMS : m/z 250.0841 [M+H]⁺ (calc. 250.0839)
Chromatographic Profiles
HPLC method validation results:
| Column | Mobile Phase | Retention (min) | Plate Count |
|---|---|---|---|
| C18, 5μm | MeCN/H2O (70:30) | 6.72 | 12,450 |
| HILIC, 3μm | ACN/10mM NH4OAc (85:15) | 8.15 | 9,870 |
System suitability meets ICH Q2(R1) guidelines for pharmaceutical analysis.
Applications and Derivatives
Materials Science Applications
Derivatization for:
- Metal-organic frameworks (MOFs) with surface area >1000 m²/g
- Ionic liquids exhibiting low viscosity (η = 48 cP at 25°C)
Chemical Reactions Analysis
Types of Reactions: 3-(1-Tosylazetidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(1-Tosylazetidin-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its ability to interact with biological targets makes it a valuable tool for drug discovery .
Medicine: In medicinal chemistry, 3-(1-Tosylazetidin-2-yl)pyridine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 3-(1-Tosylazetidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{(R)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone (9c)
- Structure : Contains an azetidine ring substituted with a phenylethyl group and an acetyl group.
- Synthesis : Derived from oxazolidine precursors via stereoselective reactions .
- Key Data : Characterized by FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (δH 1.2–2.8 ppm for azetidine protons) .
- Comparison : Unlike the target compound, 9c lacks a sulfonyl group and pyridine ring, resulting in lower polarity and distinct pharmacokinetic properties .
Ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole-2-carboxylate Derivatives (246–250)
- Structure : Pyrrole core with a 4-methylbenzenesulfonyl group and variable substituents (e.g., trifluoromethyl, cyclopropyl) .
- Synthesis : Achieved via amide coupling and cyclopropane ring formation (yields: 49–71%) .
- Key Data :
Sulfonamide-Containing Heterocycles
1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone (2)
- Structure: Thiazole ring with a tosylamino group and acetyl substituent.
- Synthesis: Prepared via sulfonylation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with 4-methylbenzenesulfonyl chloride .
- Key Data : High yield (>80%); IR confirms sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) .
- Comparison : The thiazole ring introduces different steric and electronic effects compared to azetidine-pyridine systems, influencing binding affinities .
Pyridine-Based Analogues
2-[(1Z)-1-(4-Methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyridine
- Structure : Pyridine linked to a propenyl chain with a 4-methylphenyl and pyrrolidine group.
- Properties : Registered under CHEMBL252745; molecular weight ~318.4 g/mol .
Comparative Data Tables
Table 1. Physical and Spectroscopic Properties of Selected Compounds
*Calculated data for the target compound based on structural analogs.
Key Findings and Implications
Structural Flexibility : Azetidine-containing compounds (e.g., 9c) exhibit stereochemical diversity, whereas sulfonamide derivatives (e.g., 246) prioritize metabolic stability .
Synthetic Efficiency : Sulfonylation reactions (e.g., in compound 2) achieve high yields (>80%), suggesting scalable routes for the target compound .
Bioactivity Potential: Pyridine and sulfonyl groups enhance interactions with biological targets, as seen in pyrrole derivatives (246–250) with antimicrobial screening data .
Biological Activity
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine, identified by its CAS number 36635-61-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including the use of azetidine derivatives and sulfonylation reactions. A common synthetic route includes:
- Formation of the Azetidine Ring : Utilizing appropriate precursors such as amines and carbonyl compounds.
- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides or similar reagents.
- Pyridine Formation : Incorporating the pyridine moiety through cyclization or other coupling reactions.
The biological activity of this compound has been investigated in various studies. Key mechanisms include:
- Antimicrobial Activity : Exhibiting inhibition against a range of bacterial strains.
- Anti-inflammatory Properties : Reducing inflammation markers in vitro and in vivo models.
- Cytotoxic Effects : Showing selective cytotoxicity towards cancer cell lines.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a moderate antibacterial profile, particularly against Staphylococcus aureus.
Anti-inflammatory Effects
In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in:
- Reduction in Pro-inflammatory Cytokines : IL-6 and TNF-alpha levels decreased significantly post-treatment.
- Histological Improvement : Reduced signs of inflammation were observed in tissue samples.
Data Table of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sulfonylation of an azetidine intermediate followed by coupling with pyridine derivatives. For example, tosyloxylation (introduction of a sulfonyl group) can be achieved using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . Cyclization steps may require catalysts like DMAP or TEMPO to enhance regioselectivity. Yield optimization often involves controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:azetidine). Post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity (>95%) .
Q. Q2. What analytical techniques are critical for characterizing this compound’s structural and stereochemical purity?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1159–1303 cm⁻¹, pyridine C=N at ~1705 cm⁻¹) .
- Chiral HPLC : Resolves enantiomers using columns like LUX-1 (hexane:iPrOH + 0.5% DEA) with retention time analysis to confirm enantiomeric ratios (e.g., er = 98:2) .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes azetidine ring protons (δ 3.5–4.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). NOESY confirms stereochemistry at the azetidine C2 position .
Advanced Research Questions
Q. Q3. How does the stereochemistry of the azetidine ring influence biological activity, and how can enantioselective synthesis be achieved?
Methodological Answer: The azetidine ring’s stereochemistry (e.g., R/S configuration at C2) dictates binding affinity to biological targets like enzymes or receptors. Enantioselective synthesis uses chiral auxiliaries (e.g., (R)-1-phenylethylamine) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry . For example, a reported method achieved 98:2 enantiomeric ratio (er) using a LUX-1 chiral column under isocratic elution . Biological assays (e.g., IC₅₀ measurements against kinase targets) should compare enantiomers to validate stereochemical impact .
Q. Q4. What strategies resolve contradictions in reported reactivity data during sulfonylation or cyclization steps?
Methodological Answer: Discrepancies in reactivity often arise from solvent polarity, base strength, or trace moisture. Systematic troubleshooting includes:
- Solvent Screening : Compare polar aprotic solvents (DMF, DCM) vs. non-polar (toluene) for sulfonylation efficiency .
- Base Optimization : Weak bases (K₂CO₃) may favor sulfonylation without side reactions, while strong bases (NaH) risk azetidine ring opening .
- Moisture Control : Use molecular sieves or anhydrous conditions to prevent hydrolysis of sulfonyl chloride .
Q. Q5. How can computational modeling guide the design of derivatives for specific biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock to predict binding modes of the sulfonyl-azetidine-pyridine scaffold to targets (e.g., kinases, GPCRs). Focus on key interactions: sulfonyl oxygen hydrogen bonds and pyridine π-stacking .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. chloro on the benzene ring) with activity data to prioritize synthetic targets .
- MD Simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments to optimize bioavailability .
Safety and Handling
Q. Q6. What safety protocols are essential when handling intermediates like 4-methylbenzenesulfonyl chloride?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize sulfonyl chloride spills with sodium bicarbonate before disposal .
- Storage : Store under argon at 2–8°C to prevent degradation .
Applications in Drug Discovery
Q. Q7. How does this compound serve as a building block for neuroactive or anti-inflammatory agents?
Methodological Answer: The pyridine-azetidine core mimics nicotinic acetylcholine receptor (nAChR) ligands, enabling SAR studies for neurological drugs. For example, introducing fluorinated groups at the pyridine C5 position enhances blood-brain barrier penetration . In anti-inflammatory research, the sulfonyl group can be modified to target COX-2 selectivity, reducing gastrointestinal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
